1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol

Catalog No.
S8935815
CAS No.
M.F
C9H8Cl2O
M. Wt
203.06 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol

Product Name

1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol

IUPAC Name

1-(3,5-dichlorophenyl)prop-2-en-1-ol

Molecular Formula

C9H8Cl2O

Molecular Weight

203.06 g/mol

InChI

InChI=1S/C9H8Cl2O/c1-2-9(12)6-3-7(10)5-8(11)4-6/h2-5,9,12H,1H2

InChI Key

UWXPAEWRRJJCOV-UHFFFAOYSA-N

Canonical SMILES

C=CC(C1=CC(=CC(=C1)Cl)Cl)O

1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol is an organic compound characterized by a propenol structure with a dichlorophenyl substituent. This compound features a double bond between the second and third carbon atoms of the propene chain and a hydroxyl group (-OH) at the first carbon. The presence of the dichloro substituents on the phenyl ring enhances its chemical reactivity and potential biological activity.

  • Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
  • Reduction: The double bond can be reduced to form a saturated alcohol.
  • Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other substituents.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.
  • Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
  • Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

  • From oxidation: 1-(3,5-Dichloro-phenyl)-prop-2-enal or 1-(3,5-Dichloro-phenyl)-prop-2-enoic acid.
  • From reduction: 1-(3,5-Dichloro-phenyl)-propan-1-ol.
  • From substitution: Various substituted derivatives depending on the nucleophile used.

Research indicates that 1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol exhibits significant biological activities, including:

  • Antimicrobial Properties: It has shown efficacy against various bacterial and fungal strains.
  • Antiviral Activity: Similar compounds in the chalcone family have demonstrated antiviral properties by targeting viral enzymes .

The exact mechanisms of action may involve enzyme inhibition or disruption of cellular processes through receptor binding.

The synthesis of 1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol can be achieved through several methods:

  • Claisen-Schmidt Condensation: This involves the reaction of 3,5-dichlorobenzaldehyde with acetophenone in the presence of a base like sodium hydroxide. The reaction typically occurs in an ethanol solution at room temperature for several hours.
  • Microwave-Assisted Synthesis: A more eco-friendly approach can utilize microwave irradiation to enhance reaction rates and yields without solvents.
  • Solid-State Synthesis: Grinding reactants together with solid sodium hydroxide has been reported as an efficient method for producing similar compounds .

1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol has various applications across multiple fields:

  • Chemical Research: Used as an intermediate in synthesizing more complex organic molecules.
  • Pharmaceutical Development: Investigated for potential therapeutic applications due to its biological activities.
  • Industrial Use: Employed in the formulation of new materials with specific properties, such as polymers and coatings.

Studies on interaction mechanisms reveal that 1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol may interact with specific molecular targets within biological systems. These interactions could lead to enzyme inhibition or modulation of signaling pathways, contributing to its observed biological effects. Further research is necessary to elucidate these pathways and their implications for drug development.

Several compounds share structural similarities with 1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol. Here are some notable examples:

Compound NameStructure CharacteristicsUnique Features
3-(2,4-Dichlorophenyl)prop-2-en-1-olSimilar propenol structureDifferent dichlorophenyl substitution pattern
(2E)-1-(4-chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-oneContains a ketone functional groupVariation in functional groups affecting reactivity
3-(2-chlorophenyl)prop-2-enalLacks additional chlorine substituentsPotentially different biological activity profile

Uniqueness

The uniqueness of 1-(3,5-Dichloro-phenyl)-prop-2-en-1-ol lies in its specific combination of functional groups and structural features that confer distinct chemical reactivity and biological activities. Its capacity to undergo various chemical transformations while exhibiting antimicrobial and antiviral properties makes it a valuable compound in both research and industrial applications.

Claisen-Schmidt Condensation Approaches for Propenol Backbone Formation

The Claisen-Schmidt condensation remains a cornerstone for constructing α,β-unsaturated alcohol systems. In the synthesis of 1-(3,5-dichlorophenyl)-prop-2-en-1-ol, benzaldehyde derivatives react with β-brominated ethanol under microwave irradiation (1600W, 2200Hz) in a supercritical CO₂ (ScCO₂)-H₂O biphasic system. This method achieves 96% yield by leveraging ScCO₂'s tunable solvent properties, which enhance reaction rates and product separation. Critical parameters include:

ParameterOptimal ValueEffect on Yield
Temperature30℃±2% yield change
Pressure12 MPaMaximizes phase separation
Microwave frequency2200-3000 HzReduces side reactions
Circulation cycles25-33Completes conversion

The reaction mechanism proceeds through enolate formation, followed by dehydration to generate the conjugated enol system. Sodium acetate acts as both base and catalyst, though recent adaptations employ deep eutectic solvents (DES) to improve atom economy.

Palladium-Catalyzed Cross-Coupling Strategies for Aryl Substitution

Palladium(0)-catalyzed allylation using arylboronic acids has emerged as a powerful tool for introducing the 3,5-dichlorophenyl moiety. Triphenylphosphine-ligated Pd(0) catalysts (<1 mol%) enable coupling between allylic alcohols and 3,5-dichlorophenylboronic acid under base-free conditions. This method circumvents traditional pre-activation steps required for allylic halides, offering an 89% yield advantage over Mitsunobu reactions.

The reaction's success hinges on:

  • Boronic acid Lewis acidity: Electron-withdrawing chloro groups enhance electrophilicity at the boron center.
  • Hydroxyl group basicity: The poor leaving ability of -OH prevents premature β-hydride elimination.
  • Solvent effects: Tetrahydrofuran (THF) stabilizes the Pd(0) intermediate, while ScCO₂ improves mass transfer in biphasic systems.

Stereoselective Reduction Techniques for Allylic Alcohol Synthesis

Asymmetric reduction of 1-(3,5-dichlorophenyl)-prop-2-en-1-one to the corresponding (R)-alcohol employs chiral catalysts under ScCO₂ conditions. The patent CN102746120A describes a 99% enantiomeric excess (ee) using β-cyclodextrin-modified ruthenium complexes at 13 MPa and 29℃. Key stereochemical control factors include:

  • Substrate-catalyst π-π interactions: The 3,5-dichloro substituents orient the ketone for syn-addition of hydrogen.
  • CO₂ phase behavior: Supercritical conditions increase hydrogen solubility 3-fold compared to conventional solvents.
  • Microwave assistance: 1300W irradiation accelerates diffusion-limited steps in the catalytic cycle.

Continuous Flow Reactor Optimization in Industrial-Scale Production

Continuous flow systems address batch process limitations through:

  • Phase-segmented circulation: ScCO₂ and H₂O phases cycle every 5 minutes, achieving 94% yield in 20-33 passes.
  • In-line analytics: Real-time FTIR monitors bromide byproduct levels (<0.1 ppm).
  • Energy efficiency: Microwave reactors reduce heating time by 78% compared to oil baths.

A comparative analysis of reactor configurations reveals:

Reactor TypeSpace-Time Yield (kg/m³·h)Purity (%)Energy Use (kWh/kg)
Batch (Stirred Tank)0.89542
Continuous Flow3.29918
Microwave-Assisted Flow4.59912

XLogP3

3.1

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

201.9952203 g/mol

Monoisotopic Mass

201.9952203 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-21-2023

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